Oenin
Overview
Description
It is the 3-glucoside of malvidin and is one of the red pigments found in the skin of purple grapes and in wine . Anthocyanins like oenin are responsible for the vibrant colors in many fruits and vegetables, and they play a significant role in the coloration of red wine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oenin can be synthesized through the glycosylation of malvidin. The process involves the reaction of malvidin with glucose under acidic conditions to form malvidin-3-glucoside. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the glycosylation process.
Industrial Production Methods: In an industrial setting, this compound is primarily extracted from grape skins during the winemaking process. The extraction involves crushing the grapes and fermenting the skins with the juice. The anthocyanins, including this compound, are then extracted using solvents such as ethanol or methanol. The extracted compounds are purified through processes like chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Oenin undergoes various chemical reactions, including oxidation, reduction, and copigmentation.
Common Reagents and Conditions:
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Copigmentation: this compound forms copigmentation complexes with other phenolic compounds, such as quercetin and procyanidin C2. .
Major Products Formed:
Oxidation Products: Anthocyanidin-caftaric acid adducts.
Copigmentation Products: Stable color complexes with enhanced visual properties.
Scientific Research Applications
Oenin has a wide range of applications in scientific research, including:
Biology: Research on this compound includes its role in plant physiology and its impact on the coloration of fruits and flowers.
Medicine: this compound is investigated for its potential health benefits, including antioxidant and anti-inflammatory properties.
Industry: In the food and beverage industry, this compound is used as a natural colorant in products like red wine and fruit juices. Its stability and vibrant color make it a valuable additive.
Mechanism of Action
Oenin exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: this compound induces apoptosis in cancer cells and inhibits angiogenesis, which is the formation of new blood vessels that supply tumors.
The molecular targets of this compound include reactive oxygen species, inflammatory mediators, and signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Oenin is compared with other anthocyanins and phenolic compounds:
Similar Compounds: Malvidin, quercetin, procyanidin C2, syringic acid
Uniqueness: this compound’s unique copigmentation properties and its stability in various pH conditions make it distinct from other anthocyanins.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1/t17-,19-,20+,21-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQTDZNOHRWLI-OXUVVOBNSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25O12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332124 | |
Record name | Malvidin-3-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18470-06-9, 7228-78-6 | |
Record name | Malvidin 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18470-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malvidin-3-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malvidin 3-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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